molecular formula C9H5Cl3O3S B13152133 6,8-dichloro-2H-chromene-3-sulfonyl chloride

6,8-dichloro-2H-chromene-3-sulfonyl chloride

Cat. No.: B13152133
M. Wt: 299.6 g/mol
InChI Key: MTAMNNFJKLWLSO-UHFFFAOYSA-N
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Description

6,8-Dichloro-2H-chromene-3-sulfonyl chloride is a sulfonated chromene derivative characterized by a fused benzene and pyran ring system substituted with chlorine atoms at the 6- and 8-positions and a sulfonyl chloride group at position 2. This compound is of interest in organic synthesis and materials science due to its dual functionality: the sulfonyl chloride group enables nucleophilic substitution reactions, while the chlorinated chromene backbone may confer stability and electronic effects.

Properties

IUPAC Name

6,8-dichloro-2H-chromene-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3O3S/c10-6-1-5-2-7(16(12,13)14)4-15-9(5)8(11)3-6/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAMNNFJKLWLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C(=CC(=C2)Cl)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Chromene Derivatives

Starting Material:
Chromene compounds, specifically 2H-chromene derivatives, serve as the precursor. The initial step involves selective chlorination at the 6 and 8 positions of the chromene ring.

Methodology:

  • Reagents: Chlorinating agents such as phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), or oxalyl chloride are commonly employed.
  • Conditions:
    • Reactions are typically conducted under reflux in inert solvents like dichloromethane (CH₂Cl₂) or chloroform.
    • Temperature ranges from room temperature to 80°C depending on the reagent.
  • Reaction:
    $$
    \text{Chromene} + \text{Cl}_2 \xrightarrow{\text{Reflux}} 6,8-\text{dichloro-chromene}
    $$
  • Notes:
    • Excess chlorinating agent ensures complete chlorination.
    • Reaction progress monitored via TLC or NMR.

Sulfonation to Form 3-Sulfonic Acid Derivative

Objective:
Introduce a sulfonic acid group at the 3-position of the dichlorinated chromene.

Methodology:

  • Reagents:
    • Chlorosulfonic acid (ClSO₃H) or sulfuric acid with sulfur trioxide (SO₃) are typical sulfonating agents.
  • Conditions:
    • Conducted at low temperatures (0–50°C) to control sulfonation and prevent overreaction.
    • The reaction mixture is often cooled in an ice bath.
  • Reaction:
    $$
    \text{6,8-dichloro-chromene} + \text{sulfonating agent} \rightarrow \text{3-sulfonic acid derivative}
    $$
  • Notes:
    • Excess sulfonating agent can lead to poly-sulfonation; thus, stoichiometric control is essential.
    • The sulfonic acid derivative can be isolated via filtration and washed with cold solvents.

Conversion of Sulfonic Acid to Sulfonyl Chloride

Objective:
Transform the sulfonic acid group into sulfonyl chloride, yielding the target compound.

Methodology:

  • Reagents:
    • Thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) are standard chlorinating agents.
  • Conditions:
    • Reactions are performed under reflux in inert solvents such as toluene or dichloromethane.
    • Excess SOCl₂ ensures complete conversion.
    • Reaction temperature typically maintained between 60°C and 80°C.
  • Reaction:
    $$
    \text{3-sulfonic acid derivative} + \text{SOCl}2 \rightarrow \text{6,8-dichloro-2H-chromene-3-sulfonyl chloride} + \text{SO}2 + \text{HCl}
    $$
  • Notes:
    • The by-products SO₂ and HCl are removed via distillation.
    • The product is purified by distillation or recrystallization under inert atmosphere.

Alternative Synthetic Route via Direct Chlorosulfonation

Recent advances suggest a one-pot chlorosulfonation approach:

  • Reagents:
    • Sulfuryl chloride (SO₂Cl₂) as a chlorosulfonating reagent.
  • Conditions:
    • Conducted at controlled temperatures (around 40–80°C).
    • Reaction can be performed in inert solvents like dichloromethane.
  • Reaction:
    $$
    \text{Chromene} + \text{SO}2\text{Cl}2 \rightarrow \text{this compound}
    $$
  • Advantages:
    • Simplifies the process by combining chlorination and sulfonation.
    • Suitable for scale-up with optimized conditions.

Data Table: Summary of Preparation Methods

Step Reagents Conditions Key Features References
Chlorination PCl₅, SOCl₂, or oxalyl chloride Reflux in dichloromethane or chloroform Selective chlorination at 6,8-positions ,
Sulfonation Chlorosulfonic acid or SO₃ 0–50°C, ice bath Introduction of sulfonic acid at position 3 ,
Chlorosulfonylation SOCl₂ or SO₂Cl₂ 60–80°C, reflux Conversion to sulfonyl chloride ,,
One-pot chlorosulfonation SO₂Cl₂ 40–80°C, inert solvent Simplified, scalable process

Notes and Considerations

  • Reaction Monitoring:
    Use TLC, NMR, or IR spectroscopy to track the progress at each step.
  • Purification:
    Recrystallization, chromatography, or distillation are employed based on the compound's properties.
  • Safety Precautions:
    Handling chlorinating and sulfonating agents requires appropriate protective measures due to their corrosive and toxic nature.
  • Yield Optimization: Reaction parameters such as temperature, reagent stoichiometry, and solvent choice significantly influence yields.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2H-chromene-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonates, or sulfonothioates, respectively.

    Reduction Reactions: The compound can be reduced to form 6,8-dichloro-2H-chromene-3-sulfonic acid or its derivatives.

    Oxidation Reactions: Oxidative conditions can further modify the chromene ring or the sulfonyl group, leading to various oxidized products.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).

    Oxidizing Agents: Potassium permanganate (KMnO(_4)), hydrogen peroxide (H(_2)O(_2)).

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

Scientific Research Applications

6,8-Dichloro-2H-chromene-3-sulfonyl chloride is a chemical compound with a molecular weight of approximately 299.6 g/mol. It features a chromene structure, with chlorine substituents at the 6 and 8 positions and a sulfonyl chloride group at the 3 position. The sulfonyl chloride functional group gives it significant reactivity, making it useful in chemical syntheses and biological applications.

Reactivity and Chemical Modifications

The reactivity of this compound is mainly due to its sulfonyl chloride group, which can undergo nucleophilic substitution reactions. In these reactions, nucleophiles attack the electrophilic sulfur atom, leading to the formation of sulfonamides or other derivatives. These reactions are facilitated by the chlorinated chromene structure, which can stabilize transition states during these transformations. The unique reactivity of the sulfonyl chloride group in this compound allows for diverse chemical modifications that are not possible with similar compounds that contain less reactive functional groups.

Applications

This compound has applications across various fields:

  • Chemical Synthesis: It is a versatile reagent for introducing sulfonamide groups into molecules.
  • Biochemical Research: It is used to modify proteins and enzymes through covalent bonding.
  • Drug Development: It is utilized in the synthesis of biologically active compounds.

Interaction with Biological Macromolecules

Research on interaction studies involving this compound focuses on its ability to interact with biological macromolecules. Key areas include:

  • Enzyme Inhibition: It can inhibit enzymes by binding to their active sites.
  • Protein Labeling: It is used to label proteins for studying their function and interactions.
  • Drug Design: It helps in designing drugs that target specific biological molecules.

These studies are crucial for developing new therapeutic agents and understanding biochemical pathways.

Related Compounds

Several compounds share structural similarities with this compound.

CompoundStructure CharacteristicsUnique Features
5,8-Dichloro-2H-chromene-3-sulfonic acidContains a sulfonic acid instead of a sulfonyl chlorideLess reactive than sulfonyl chloride
5,8-Dichloro-2H-chromene-3-sulfonamideContains an amide instead of a sulfonyl chlorideMore stable; used primarily for medicinal purposes
5,8-Dichloro-2H-chromene-3-sulfonate estersContains ester groups instead of a sulfonyl chlorideGenerally less reactive; used in different applications

Development of HIF-1 Signaling Pathway Inhibitors

Mechanism of Action

The mechanism by which 6,8-dichloro-2H-chromene-3-sulfonyl chloride exerts its effects is primarily through its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various sulfonyl derivatives. These reactions can modify biological molecules, potentially inhibiting enzymes or altering signaling pathways.

Comparison with Similar Compounds

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride

This compound shares the sulfonyl chloride functional group but differs in its core structure, featuring a benzo[cd]indole scaffold. Key distinctions include:

  • Synthetic Yield: The reported yield for this compound is 38% under conditions involving chlorosulfonic acid at 0°C and room temperature .
  • Reactivity : The indole-based sulfonyl chloride may exhibit enhanced electrophilicity due to electron-withdrawing effects of the fused indole system, whereas the chromene derivative’s reactivity could be modulated by its conjugated aromatic system and chlorine substituents.

Chlorinated Aromatic Sulfonates

Chlorinated benzenesulfonyl chlorides (e.g., 2,4-dichlorobenzenesulfonyl chloride) are simpler analogs. Key differences include:

  • Stability: The chromene backbone in 6,8-dichloro-2H-chromene-3-sulfonyl chloride may confer greater thermal stability compared to monocyclic chlorobenzenesulfonyl chlorides, owing to extended π-conjugation.
  • Applications : Chromene-based sulfonates are less explored in catalysis but show promise in polymer chemistry, whereas benzenesulfonyl chlorides are widely used as intermediates in pharmaceuticals .

Analytical and Computational Insights

Chloride Determination Methods

Quantitative analysis of chloride content in sulfonyl chlorides can employ the Mohr method, which involves titration with silver nitrate. For example, studies on water samples demonstrated chloride determination with precision using standardized NaCl solutions . This method could be adapted to assess hydrolyzed chloride in this compound.

Computational Modeling

Artificial neural network (ANN) models have been applied to predict chloride transport in materials (e.g., concrete), achieving strong correlations between simulated and observed chloride concentrations (R² > 0.95) . Similar computational approaches could model the environmental behavior or degradation pathways of sulfonyl chlorides.

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